molecular formula C13H24 B14683656 2-Tridecyne CAS No. 28467-75-6

2-Tridecyne

Cat. No.: B14683656
CAS No.: 28467-75-6
M. Wt: 180.33 g/mol
InChI Key: ZGKKGWBQPYIOBH-UHFFFAOYSA-N
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Description

2-Tridecyne (C₁₃H₂₄, CAS 28467-75-6) is a terminal alkyne with a molecular weight of 180.33 g/mol. Its triple bond is positioned between the second and third carbon atoms, making it an internal alkyne. Key physical and thermodynamic properties include:

  • Critical Temperature (Tₐ): 685.15 K
  • Critical Pressure (Pₐ): 1351.00 kPa
  • Standard Enthalpy of Formation (ΔH°f): -39.35 kJ/mol
  • Vapor Pressure: Modeled by the equation $ \ln(P_{vp}) = A + \frac{B}{T + C} $, valid between 394.52 K and 532.20 K .
  • Water Solubility (log₁₀WS): 4.540, indicating low aqueous solubility .

These properties are derived from Joback method calculations and experimental data from NIST Webbook and Yaws Handbook .

Properties

CAS No.

28467-75-6

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

tridec-2-yne

InChI

InChI=1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5,7-13H2,1-2H3

InChI Key

ZGKKGWBQPYIOBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tridecyne can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve the catalytic dehydrogenation of alkanes or the use of acetylene derivatives. The specific methods and conditions can vary depending on the desired scale and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Tridecyne undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2-Tridecyne has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tridecyne involves its interaction with molecular targets such as enzymes and receptors. The triple bond in the molecule allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkynes

1-Octadecyne (C₁₈H₃₄)

  • Molecular Weight : 250.5 g/mol
  • Structure : Terminal alkyne (triple bond at C₁–C₂).
  • Retention Time : 12.516 (GC-MS analysis) .
  • Applications : Used in organic synthesis for cross-coupling reactions due to its terminal triple bond reactivity.

9-Eicosyne (C₂₀H₃₈)

  • Molecular Weight : 278.5 g/mol
  • Structure : Internal alkyne (triple bond at C₉–C₁₀).
  • Retention Time : 12.516 (GC-MS analysis) .
  • Key Difference : Longer carbon chain increases hydrophobicity compared to 2-Tridecyne.
Table 1: Comparison of Alkynes
Property This compound 1-Octadecyne 9-Eicosyne
Molecular Formula C₁₃H₂₄ C₁₈H₃₄ C₂₀H₃₈
Molecular Weight (g/mol) 180.33 250.5 278.5
Triple Bond Position Internal (C₂–C₃) Terminal (C₁–C₂) Internal (C₉–C₁₀)
Retention Time (GC-MS) 12.515 12.516 12.516
Water Solubility (log₁₀WS) 4.540 Not reported Not reported

Key Insight : Terminal alkynes like 1-Octadecyne exhibit higher reactivity in click chemistry (e.g., azide-alkyne cycloaddition) compared to internal alkynes like this compound and 9-Eicosyne .

Comparison with a Carbon-Chain Analog: 2-Tridecanone (C₁₃H₂₆O)

2-Tridecanone (CAS 593-08-8) shares a similar carbon backbone but replaces the alkyne group with a ketone.

  • Molecular Weight : 198.34 g/mol
  • Critical Properties: Not reported for 2-Tridecanone, but ketones generally exhibit higher polarity and boiling points compared to alkynes.
  • Applications : Widely used in flavor and fragrance industries due to its volatility and odor profile .
Table 2: Functional Group Impact on Properties
Property This compound (Alkyne) 2-Tridecanone (Ketone)
Molecular Formula C₁₃H₂₄ C₁₃H₂₆O
Molecular Weight (g/mol) 180.33 198.34
Functional Group C≡C C=O
Water Solubility Low (log₁₀WS 4.540) Moderate (Higher polarity)
Volatility (GC-MS) Retention Time 12.515 Retention Time 15.81 (Acetophenone analog)

Key Insight: The ketone group in 2-Tridecanone enhances polarity and water solubility compared to this compound, making it more suitable for applications requiring controlled release in aqueous environments .

Reactivity Differences

  • Internal vs. Terminal Alkynes : this compound’s internal triple bond reduces its reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to terminal alkynes like 1-Octadecyne .
  • Thermal Stability : this compound’s critical temperature (685.15 K) suggests stability under high-temperature industrial processes, such as polymer synthesis .

Industrial Use Cases

  • This compound : Utilized in coordination chemistry for ligand synthesis (e.g., phosphine-alkyne hybrids) .
  • 9-Eicosyne : Applied in hydrophobic coatings due to its long carbon chain .

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